

Technical Guide: Spectroscopic Characterization of (2,5-Dimethylphenyl)(phenyl)methanol

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Compound of Interest

Compound Name: (2,5-Dimethylphenyl)
(phenyl)methanol
CAS No.: 153477-93-1
Cat. No.: B351303

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Executive Summary

Compound: **(2,5-Dimethylphenyl)(phenyl)methanol** CAS Registry Number: 53957-33-8
Molecular Formula: C₁₅H₁₆O Molecular Weight: 212.29 g/mol

This technical guide provides a comprehensive spectroscopic profile for **(2,5-Dimethylphenyl)(phenyl)methanol**, a diarylmethanol scaffold frequently utilized as an intermediate in the synthesis of antihistamines (e.g., orphenadrine analogues) and anticholinergic agents. The presence of the ortho-methyl group introduces significant steric hindrance, influencing the chemical shift of the methine proton and the conformational stability of the molecule.

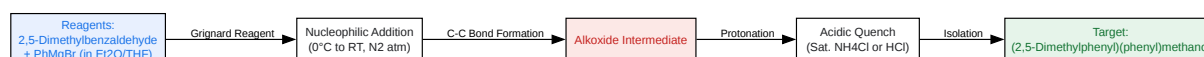
This document details the synthesis, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) characteristics necessary for rigorous structural verification.

Synthesis & Preparation Context

To ensure the spectroscopic data is contextually accurate, the standard synthesis route via Grignard addition is described. This method yields the racemic alcohol.

Protocol: The compound is synthesized via the nucleophilic addition of phenylmagnesium bromide to 2,5-dimethylbenzaldehyde.

Reaction Workflow (DOT Visualization)



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Figure 1: Synthetic pathway for the generation of the target diarylmethanol.

Mass Spectrometry (MS) Analysis

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum of diarylmethanols is dominated by fragmentation driven by the stability of the resulting carbocations (tropylium/benzyl derivatives).

m/z (Rel. Int.)	Fragment Assignment	Mechanistic Explanation
212	$[M]^+$	Molecular ion (often weak in alcohols due to rapid dehydration).
194	$[M - H_2O]^+$	Base Peak Candidate. Dehydration yields the stable fluorene-like or conjugated diphenylmethyl cation structure.
135	$[C_9H_{11}]^+$	Cleavage alpha to the hydroxyl group, retaining the 2,5-dimethylphenyl ring.
107	$[C_8H_9]^+$	Xylyl cation (dimethylphenyl fragment).
105	$[C_7H_5O]^+$	Benzoyl cation (rearrangement product).
77	$[C_6H_5]^+$	Phenyl cation (standard aromatic fragment).

Diagnostic Note: The presence of the [M-18] peak (m/z 194) is the primary indicator of the free alcohol functionality.

Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet.

The IR spectrum confirms the presence of the hydroxyl group and the specific substitution pattern of the aromatic rings.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3300 – 3450	O-H Stretch	Broad, strong band indicating intermolecular hydrogen bonding.
3020 – 3060	C-H Stretch (sp ²)	Aromatic C-H stretching.
2850 – 2960	C-H Stretch (sp ³)	Aliphatic methyl group stretching (distinctive for the dimethyl substitution).
1580 – 1605	C=C Stretch	Aromatic ring breathing modes.
1010 – 1050	C-O Stretch	Strong band characteristic of secondary alcohols (CH-OH).
810 – 830	C-H Bend (oop)	Diagnostic for 1,2,4-trisubstituted benzene (the 2,5-dimethyl ring).
700, 750	C-H Bend (oop)	Characteristic "5 adjacent hydrogens" pattern for the monosubstituted phenyl ring.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR (Proton NMR)

The proton spectrum is characterized by the non-equivalence of the two methyl groups and the deshielding of the methine proton due to the two aromatic systems.

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Insight
7.20 – 7.40	Multiplet	5H	Ar-H (Phenyl)	Monosubstituted ring protons overlap.
7.15	Singlet (broad)	1H	Ar-H (C6 of xylyl)	Proton ortho to the methanol group; often distinct.
6.95 – 7.05	Doublet/Multiplet	2H	Ar-H (C3, C4 of xylyl)	Remaining protons on the dimethyl ring.
5.95 – 6.05	Singlet*	1H	CH-OH	Methine proton. Appears as a doublet if OH coupling is not exchanged.
2.28	Singlet	3H	Ar-CH ₃ (C2)	Ortho-methyl group. Slightly deshielded/shifted due to proximity to the chiral center.
2.21	Singlet	3H	Ar-CH ₃ (C5)	Meta-methyl group. Typical aryl-methyl shift.
2.0 – 2.5	Broad Singlet	1H	-OH	Hydroxyl proton (shift is concentration dependent).

Technical Note on Coupling: The 2,5-dimethylphenyl ring protons typically display a specific coupling pattern: H3 and H4 couple (ortho, ~8 Hz), while H6 appears as a singlet or meta-

coupled doublet (~2 Hz).

¹³C NMR (Carbon-13 NMR)

The carbon spectrum must show 15 distinct signals (unless accidental overlap occurs in the aromatic region).

Shift (δ, ppm)	Type	Assignment
142.0 – 144.0	Quaternary C	C-1 (Phenyl ring ipso)
140.5	Quaternary C	C-1 (2,5-Dimethyl ring ipso)
135.0	Quaternary C	C-2 (Dimethyl ring, ortho-methyl bearing)
132.5	Quaternary C	C-5 (Dimethyl ring, meta-methyl bearing)
126.0 – 129.0	Methine CH	Aromatic C-H signals (Complex overlap region).
73.5 – 74.5	Methine CH	CH-OH (Carbinol carbon).
21.0	Methyl CH ₃	CH ₃ (C5 position).
19.2	Methyl CH ₃	CH ₃ (C2 position - shielded by steric crowding).

Quality Control & Purity Parameters

For research grade materials, the following specifications validate the spectroscopic data:

- HPLC Purity: >98% (UV detection at 254 nm).
- TLC: R_f ~0.4 (Hexane:Ethyl Acetate 4:1). Visualized with UV or Anisaldehyde stain.
- Physical State: Viscous oil or low-melting white solid (racemic mixtures often crystallize with difficulty compared to pure enantiomers).

References

- Royal Society of Chemistry. General Procedures for Grignard Addition to Substituted Benzaldehydes. ChemSpider/RSC Advances. Available at: [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzyl alcohol derivatives fragmentation patterns. Available at: [\[Link\]](#)
- PubChem. Compound Summary: 2,5-Dimethylbenzaldehyde (Precursor Data). Available at: [\[Link\]](#)
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